2-Methoxy-4-methylbenzenesulfonyl chloride
Overview
Description
2-Methoxy-4-methylbenzenesulfonyl chloride, also known as 4-methoxy-2-methyl-benzenesulfonyl chloride, is a chemical compound with the empirical formula C8H9ClO3S . It has a molecular weight of 220.67 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methylbenzenesulfonyl chloride consists of a benzene ring substituted with a methoxy group (OCH3), a methyl group (CH3), and a sulfonyl chloride group (SO2Cl) . The SMILES string representation of this compound is COc1ccc(c©c1)S(Cl)(=O)=O .Scientific Research Applications
Synthesis of Dye Intermediates
2-Methoxy-4-methylbenzenesulfonyl chloride is utilized in the synthesis of dye intermediates. For example, Bo (2007) demonstrated the preparation of various benzenesulfonanilides with significant yields, using related compounds in the process. These intermediates are important in the development of dyes and pigments with specific properties (Bo, 2007).
Pharmaceutical Research
In the field of pharmaceuticals, 2-Methoxy-4-methylbenzenesulfonyl chloride is used as a precursor for various compounds. A study by Abbasi et al. (2018) involved synthesizing sulfonamides derived from 4-methoxyphenethylamine for potential Alzheimer’s disease treatment, showcasing the versatility of this compound in drug development (Abbasi et al., 2018).
Material Science and Polymer Research
In material science, especially polymer research, 2-Methoxy-4-methylbenzenesulfonyl chloride is used for creating novel polymers. Moustafid et al. (1991) researched the electrosynthesis of soluble polymers, where derivatives of 1-methoxy-4-ethoxybenzene were synthesized and characterized for potential applications in electrical conductivity and fluorescence studies (Moustafid et al., 1991).
Organic Chemistry and Synthesis
In organic chemistry, this compound is instrumental in the synthesis of various complex molecules. For instance, Kurosawa et al. (2003) demonstrated its use in synthesizing secondary amines from primary amines via 2-Nitrobenzenesulfonamides, which is crucial in creating diverse organic compounds (Kurosawa et al., 2003).
Analytical Chemistry Applications
In analytical chemistry, the compound's derivatives are used in spectroscopic studies to understand molecular structures and interactions. Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on derivatives of 4-Cyano-2-methoxybenzenesulfonyl Chloride to analyze its molecular geometry, electronic properties, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).
Safety And Hazards
While specific safety data for 2-Methoxy-4-methylbenzenesulfonyl chloride is not available, sulfonyl chlorides in general are known to be corrosive and can cause severe skin burns and eye damage . They are harmful if swallowed and may be harmful to aquatic life . Proper protective measures should be taken when handling this compound, including the use of protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-methoxy-4-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDNMYGUVYQPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463022 | |
Record name | 2-METHOXY-4-METHYLBENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylbenzenesulfonyl chloride | |
CAS RN |
216394-11-5 | |
Record name | 2-METHOXY-4-METHYLBENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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